molecular formula C6H10N2S B1287765 4-aminotetrahydro-2H-thiopyran-4-carbonitrile CAS No. 50289-20-8

4-aminotetrahydro-2H-thiopyran-4-carbonitrile

Cat. No. B1287765
CAS No.: 50289-20-8
M. Wt: 142.22 g/mol
InChI Key: CYWPCNCIUAEHBD-UHFFFAOYSA-N
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Patent
US09216173B2

Procedure details

To a solution of tetrahydro-4H-thiopyran-4-one (215 g, 1.85 mol) in ethanol (1500 mL) was bubbled ammonia gas at 0° C. After 4 hours, trimethylsilanecarbonitrile (184 g, 1.86 mol) was added dropwise and then the reaction mixture was allowed to warm to ambient temperature. After 5 hours, the reaction mixture was concentrated under reduced pressure and then diluted with hexane (800 mL). The mixture was filtered, and the solids were washed with hexanes (2×400 mL) and dried under reduced pressure to afford 4-aminotetrahydro-2H-thiopyran-4-carbonitrile. The material was used without further purification.
Quantity
215 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
184 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:6][CH2:5][C:4](=O)[CH2:3][CH2:2]1.[NH3:8].C[Si](C)(C)[C:11]#[N:12]>C(O)C>[NH2:8][C:4]1([C:11]#[N:12])[CH2:5][CH2:6][S:1][CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
215 g
Type
reactant
Smiles
S1CCC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
1500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
184 g
Type
reactant
Smiles
C[Si](C#N)(C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with hexane (800 mL)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solids were washed with hexanes (2×400 mL)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1(CCSCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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